1,1,1-Trifluoro-3-nitropropan-2-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

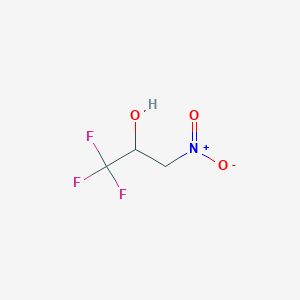

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-nitropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGNJIYNSOKKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381818 | |

| Record name | 1,1,1-trifluoro-3-nitropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-35-0 | |

| Record name | 1,1,1-Trifluoro-3-nitro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-trifluoro-3-nitropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Advantage of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of contemporary chemical synthesis, with profound implications for pharmaceuticals, agrochemicals, and material science. chemicalbook.comorganic-chemistry.org The unique physicochemical properties of the fluorine atom—its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—impart remarkable characteristics to the parent molecule. chemicalbook.com

Incorporating fluorine, particularly the trifluoromethyl (-CF3) group, can significantly enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. chemicalbook.com This leads to improved pharmacokinetic profiles and greater in vivo efficacy for drug candidates. chemicalbook.com Furthermore, fluorine can alter a molecule's lipophilicity, which governs its ability to cross biological membranes, thereby influencing its absorption and distribution. nih.gov The presence of fluorine can also modulate the acidity or basicity of nearby functional groups and lead to stronger binding interactions with biological targets like enzymes or receptors. nih.gov Beyond medicine, fluorinated compounds are integral to advanced materials, contributing to increased thermal stability and chemical resistance in polymers and lubricants. chemicalbook.com

The Synthetic Versatility of β Nitroalcohols

β-Nitroalcohols, also known as nitroaldols, are products of the Henry reaction, a classic carbon-carbon bond-forming reaction first reported in 1895. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgwikipedia.org The resulting β-nitroalcohol is a highly versatile synthetic intermediate due to the rich chemistry of its two functional groups. americanelements.com

The nitro group is a powerful electron-withdrawing group and can be transformed into a variety of other functionalities. For instance, it can be reduced to an amine, providing a direct route to valuable 1,2-amino alcohols, which are key structural motifs in many natural products and pharmaceuticals. americanelements.com Alternatively, under specific conditions (the Nef reaction), the nitro group can be converted into a carbonyl group, yielding α-hydroxy ketones. americanelements.com Furthermore, the alcohol moiety can be oxidized to a ketone, producing α-nitro ketones, or the entire β-nitroalcohol can be dehydrated to form nitroalkenes, which are excellent Michael acceptors for further synthetic elaborations. organic-chemistry.orgamericanelements.com This wide array of possible transformations makes β-nitroalcohols powerful and convergent building blocks in organic synthesis. sigmaaldrich.com

Research Focus on 1,1,1 Trifluoro 3 Nitropropan 2 Ol

Catalytic Approaches to the Synthesis of Trifluoromethylated β-Nitroalcohols

The introduction of a trifluoromethyl group can significantly alter the biological and chemical properties of molecules. Therefore, developing efficient catalytic methods for synthesizing trifluoromethylated β-nitroalcohols is of great interest.

Asymmetric Catalysis for Enantioselective Production of Chiral Trifluoromethyl Alcohols

The production of specific enantiomers of chiral trifluoromethyl alcohols is crucial for pharmaceutical applications. Asymmetric catalysis, using chiral catalysts, enables the enantioselective synthesis of these compounds. A notable example is the use of a chiral monometallic lanthanum(III) triflate salt complex in the direct, catalytic enantioselective nitroaldol (Henry) reaction of α-trifluoromethyl ketones with nitromethane. nih.gov This method has been shown to produce α-trifluoromethyl tertiary nitroaldols in moderate to high yields (up to 93%) and with high enantioselectivities (up to 98% ee). nih.gov These resulting nitroaldols can be subsequently reduced to the corresponding β-amino-α-trifluoromethyl tertiary alcohols without losing their enantiomeric purity. nih.gov

Another approach involves the use of cinchona alkaloids as catalysts for the enantioselective nitroaldol reaction of α-ketoesters, yielding β-nitroethanols with high enantiomeric excess. organic-chemistry.org Furthermore, copper(I) complexes with bis(sulfonamide)-diamine ligands have demonstrated high diastereoselectivity and enantioselectivity in the Henry reaction. organic-chemistry.org

Transition Metal-Catalyzed Processes in Fluoro-Organic Synthesis

Transition metal catalysts play a significant role in fluoro-organic synthesis. Copper(I) and copper(II) complexes, in particular, have been effectively used to catalyze the Henry reaction. For instance, a chiral diamine-Cu(OAc)₂ complex provides a practical method for the asymmetric Henry reaction. organic-chemistry.org Similarly, copper acetate-bis(oxazoline) complexes have been successfully employed as catalysts. organic-chemistry.org Lanthanide-based catalysts, such as lanthanum-(R)-binaphthol complexes, have also been utilized in the stereoselective synthesis of nitroalcohols. psu.edu

The following table summarizes the performance of various transition metal catalysts in the asymmetric Henry reaction.

| Catalyst System | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| [(Δ,S,S,S)-Binolam]₃·La(OTf)₃ | α-Trifluoromethyl ketones, Nitromethane | α-Trifluoromethyl tertiary nitroaldols | Up to 93 | Up to 98 | nih.gov |

| Chiral Diamine-Cu(OAc)₂ | Aldehydes, Nitroalkanes | β-Nitroalcohols | - | - | organic-chemistry.org |

| Copper Acetate-Bis(oxazoline) | Aldehydes, Nitroalkanes | β-Nitroalcohols | - | - | organic-chemistry.org |

| LaCl₃·H₂O, (R)-BINOL, NaOt-Bu | α-Naphthol-derived aldehyde, Nitromethane | (S)-Propranolol precursor | 80 | 92 | psu.edu |

Organocatalytic Strategies for Enhanced Selectivity

Organocatalysis has emerged as a powerful tool for the Henry reaction, offering an alternative to metal-based catalysts. wikipedia.org Chiral organic molecules can effectively catalyze the reaction, leading to high enantioselectivity. For example, cinchona alkaloids and their derivatives have been successfully used to catalyze the Henry reaction. organic-chemistry.orgbuchler-gmbh.com Thiourea derivatives of cinchona alkaloids, such as N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea, have been employed in the reaction between trifluoro-1-phenylethan-1-one and nitromethane to produce 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol. buchler-gmbh.com

Henry Reaction-Based Syntheses of this compound Derivatives

The Henry reaction is a cornerstone for the synthesis of this compound and its derivatives. wikipedia.org This reaction can be performed under various conditions, including catalyst-free protocols and with careful consideration of solvent effects to optimize reaction efficiency and selectivity.

Catalyst-Free Protocols for Nitroaldol Additions Under Benign Conditions

Interestingly, the synthesis of certain trifluoromethylated tertiary alcohols can proceed efficiently without the need for a catalyst. A notable example is the reaction of 3-(trifluoroacetyl)coumarin (B2731086) with pyrrole, which yields α-trifluoromethylated tertiary alcohols bearing coumarin (B35378) moieties in high yields under mild, catalyst-free conditions. nih.gov This approach highlights the potential for developing more environmentally friendly synthetic routes. While the Henry reaction is typically base-catalyzed, under certain conditions, such as high pressure or neat (solvent-free) reactions, it can proceed without an added catalyst. wikipedia.org

Investigation of Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the rate and selectivity of the Henry reaction. psu.edunih.gov Computational and experimental studies have shown that the reaction between nitropropane and benzaldehyde (B42025) proceeds more slowly in water than in dimethyl sulfoxide (B87167) (DMSO). nih.gov This is attributed to the weakening of hydrogen bonds between water and the nitronate reactant as it progresses to the more charge-delocalized transition state. nih.gov In DMSO, the corresponding ion-dipole interactions are less weakened. nih.gov Despite the difference in reaction rates, the product diastereomeric ratio (syn:anti) is often similar in both solvents. nih.gov For the reaction of benzaldehyde and nitropropane, a 3:1 ratio of syn to anti diastereomers was observed in both water and DMSO. nih.gov The stereochemical outcome can also be influenced by the reversibility of the reaction and the potential for epimerization of the nitro-substituted stereocenter. nih.gov

The following table illustrates the effect of solvents on the synthesis of L-arabino isomer 67 from the reaction of β-nitropropionaldehyde dimethyl acetal (B89532) 65 and 2-O-methoxymethyl-L-lactaldehyde 66. psu.edu

| Solvent | Temperature (°C) | Time (days) | Diastereomeric Ratio (L-arabino:D-ribo) | Reference |

| Methyltert-butyl ether (MTBE) | -30 | 17 | - | psu.edu |

Large-Scale Synthetic Applications of Henry Reaction Variants

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base to produce β-nitro alcohols. tcichemicals.comwikipedia.org This reaction is highly valuable for its ability to introduce nitro and hydroxyl functionalities, which can be readily converted into other useful groups. wikipedia.org

For the large-scale synthesis of this compound and its analogues, several variants of the Henry reaction have been developed to improve efficiency, selectivity, and scalability. One notable advancement is the use of catalyst-free conditions, employing recyclable tap water as the reaction medium. thieme-connect.com This approach has proven effective for the reaction between nitroalkanes and trifluoromethyl ketones, offering excellent yields and the ability to be scaled up to a 50-mmol scale without a decrease in product yield. thieme-connect.com The use of tap water from various locations with a pH range of 7.5 to 8.1 did not impact the reaction's success, and the water could be recovered and reused. thieme-connect.com

Another approach involves the use of polymer-supported catalysts, such as PS-BEMP, under solvent-free conditions. This method allows for good yields and shorter reaction times, while also minimizing waste by reducing the use of organic solvents. researchgate.net The catalyst can be easily removed after the reaction, simplifying the purification process. psu.edu

The aza-Henry reaction, a modification of the Henry reaction, is employed for the synthesis of α-trifluoromethyl β-nitroamines from N-Boc trifluoromethyl ketimines and nitromethane. frontiersin.org This reaction can be performed on a gram scale with low catalyst loading under mild conditions, yielding products with good to excellent enantioselectivities. frontiersin.org These β-nitroamines are crucial intermediates for the synthesis of various medicinal compounds. frontiersin.org

Below is a table summarizing various large-scale applications of Henry reaction variants for the synthesis of related trifluoromethylated nitroalcohols.

| Reactants | Catalyst/Conditions | Product | Yield | Scale | Reference |

|---|---|---|---|---|---|

| Nitroalkanes and Trifluoromethyl Ketones | Catalyst-free, Tap Water | β-Nitro Alcohols | Excellent | 50-mmol | thieme-connect.com |

| Nitroalkanes and Aldehydes | PS-BEMP, Solvent-free | Nitroaldol Products | Good | Not Specified | researchgate.net |

| Nitromethane and N-Boc Trifluoromethyl Ketimines | Amino acid-derived quaternary ammonium (B1175870) salts | α-Trifluoromethyl β-nitroamines | Good to Excellent | Gram scale | frontiersin.org |

Multistep Synthetic Routes to this compound and Related Structures

Multistep synthetic strategies are often necessary to construct complex molecules like this compound and its derivatives, especially when stereochemical control is required. The Henry reaction is a key step in many of these routes, providing the core β-nitro alcohol functionality. psu.edu The resulting products can then undergo further transformations. wikipedia.org

One common transformation is the reduction of the nitro group to an amine, yielding valuable β-amino alcohols. wikipedia.orgnih.gov Another is the dehydration of the β-nitro alcohol to form a nitroalkene. tcichemicals.comwikipedia.org These subsequent steps are crucial for creating a diverse range of functionalized molecules from a single precursor. psu.edu

For instance, the synthesis of chiral trifluoromethyl amines often involves the initial formation of α-trifluoromethyl β-nitroamines via the aza-Henry reaction, followed by further modifications. frontiersin.org Similarly, the synthesis of chiral tertiary trifluoromethyl alcohols can be achieved through an asymmetric nitroaldol reaction, followed by reduction of the nitro group. nih.govnih.gov

A specific example of a multistep synthesis involves the reaction of enamine compounds with the Togni reagent to introduce a trifluoromethyl group, followed by an intramolecular azirination to produce trifluoromethylated 2H-azirines. beilstein-journals.org This one-pot process demonstrates an efficient route to biologically interesting fluorinated compounds. beilstein-journals.org

The synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a trifluoromethylating reagent, involves the nitration of 2-iodobenzoic acid, followed by a series of transformations. beilstein-journals.org This highlights the multistep nature of synthesizing reagents that can then be used to introduce trifluoromethyl groups into other molecules. beilstein-journals.org

The following table outlines a generalized multistep synthetic pathway involving the Henry reaction.

| Step | Reaction | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| 1 | Henry Reaction | β-Nitro Alcohol (e.g., this compound) | Forms the core C-C bond and introduces nitro and hydroxyl groups. | tcichemicals.comwikipedia.org |

| 2a | Reduction of Nitro Group | β-Amino Alcohol | Creates a chiral amino alcohol, a key pharmacophore. | wikipedia.orgnih.gov |

| 2b | Dehydration | Nitroalkene | Provides a versatile intermediate for further functionalization. | tcichemicals.comwikipedia.org |

| 2c | Oxidation of Alcohol | α-Nitro Ketone | Leads to another class of useful synthetic intermediates. | wikipedia.org |

Bio-catalytic and Enzymatic Synthetic Pathways for Stereoselective Production

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of bio-catalytic and enzymatic methods for the synthesis of this compound and its analogues. mdpi.com Enzymes offer high regio- and stereoselectivity under mild reaction conditions, making them attractive for the synthesis of chiral molecules. mdpi.comdntb.gov.ua

Alcohol dehydrogenases (ADHs) have been investigated for the enantioselective reduction of α-nitroketones to produce chiral β-nitroalcohols. mdpi.com By selecting the appropriate ADH, it is possible to obtain either the (R) or (S)-enantiomer of the desired nitroalcohol with high conversion and enantioselectivity. mdpi.com

Lipases are another class of enzymes used in the kinetic resolution of racemic β-nitroalcohols. mdpi.com This method relies on the enzyme's ability to selectively acylate one enantiomer, allowing for the separation of the two.

More recently, multi-enzymatic cascade reactions have been developed to synthesize complex chiral molecules in a one-pot process. nih.govnih.gov For example, a three-component system combining a D-fructose-6-phosphate aldolase (B8822740) (FSA) variant and an imine reductase (IRED) has been used for the stereoselective synthesis of amino-diols and amino-polyols. nih.gov This approach avoids the need for intermediate isolation and protection steps, leading to more efficient and sustainable syntheses. nih.gov

Engineered enzymes, such as myoglobin (B1173299) mutants, have also been employed for the stereoselective construction of chiral compounds. rsc.org Through site-saturation mutagenesis, the catalytic properties of the enzyme can be tuned to enhance yield and enantioselectivity for specific reactions. rsc.org

The table below highlights some bio-catalytic approaches for the stereoselective synthesis of related chiral alcohols.

| Enzyme/Biocatalyst | Reaction Type | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Enantioselective Reduction | α-Nitroketones | Chiral β-Nitroalcohols | High enantioselectivity (either R or S) | mdpi.com |

| Lipase | Kinetic Resolution | Racemic β-Nitroalcohols | Enantiopure β-Nitroalcohols | High enantioselectivity | mdpi.com |

| FSA and IRED | Three-component Cascade | Aldehydes, Hydroxy Ketones, Amines | Amino-diols and Amino-polyols | High stereoselectivity | nih.gov |

| Engineered Myoglobin | Intramolecular C(sp3)–H activation | Diazo reagents | Chiral Flavanone Precursors | High yield and enantioselectivity | rsc.org |

Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound undergoes typical alcohol reactions, such as esterification and etherification, although its reactivity is influenced by the electron-withdrawing trifluoromethyl and nitro groups. These reactions are crucial for introducing new functionalities and for protecting the hydroxyl group during transformations at other parts of the molecule.

The reactivity of the C-O and O-H bonds in the hydroxyl group allows for various transformations. msu.edu The polarized nature of these bonds, with the oxygen being electron-rich, makes the alcohol both a nucleophile and a potential electrophile under different conditions. msu.edu For instance, in the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group and facilitating substitution reactions. msu.edu Conversely, deprotonation with a strong base yields a potent alkoxide nucleophile, which can participate in reactions like the Williamson ether synthesis. msu.edu

An example of a reaction involving a similar trifluorinated alcohol is the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with various alcohols, which proceeds efficiently to yield 3-alkoxy-1,1,1-trifluoropropan-2-ols. researchgate.net This highlights the nucleophilic character of the alcohol's hydroxyl group.

Transformations of the Nitro Group: Reductions and Subsequent Derivatizations

The nitro group is a highly versatile functional group due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functionalities. researchgate.net Key transformations of the nitro group in scaffolds derived from this compound primarily involve its reduction to an amino group.

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast area of chemical derivatization. This conversion is typically achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reducing agents like zinc or iron in acidic media. The resulting amine, 1,1,1-trifluoro-3-aminopropan-2-ol, is a valuable intermediate.

Subsequent derivatizations of the newly formed amino group can include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then undergo a variety of substitution reactions (e.g., Sandmeyer reaction).

Formation of Schiff bases: Condensation with aldehydes or ketones.

These transformations allow for the introduction of diverse structural motifs and functional groups, significantly expanding the synthetic utility of the original this compound scaffold.

Ring-Forming Reactions and Cycloadditions Utilizing this compound Scaffolds

The trifluoromethylated nitroalkene scaffold, readily derived from this compound via dehydration, is a potent dienophile and dipolarophile for various cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems.

Trifluoromethylated nitroalkenes are excellent heterodienes in hetero-Diels-Alder (HDA) reactions, which are cycloaddition reactions where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. nih.govrsc.orgnih.gov These reactions provide a direct route to six-membered heterocyclic rings. researchgate.net

For example, the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with an enamine system has been studied, revealing a non-concerted, one-step mechanism. nih.gov This type of reaction leads to the formation of highly substituted nitrogen and oxygen-containing heterocycles. The stability and reactivity in these reactions are influenced by the substituents on the reactants. researchgate.net

Table 1: Examples of Hetero-Diels-Alder Reactions with Nitroalkenes

| Diene/Dienophile 1 | Diene/Dienophile 2 | Product Type | Reference |

| (E)-1,1,1-trifluoro-3-nitrobut-2-ene | 3,3-dimethyl-2-morpholinobutene | Zwitterionic intermediate leading to a six-membered heterocycle | nih.gov |

| In situ generated α-nitrosoalkenes | Ferrocenyl, hetaryl, and cycloaliphatic thioketones | 4H-1,5,2-oxathiazines | researchgate.net |

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. wikipedia.orgchesci.com In this context, trifluoromethylated nitroalkenes act as dipolarophiles, reacting with 1,3-dipoles such as nitrones, azides, or nitrile oxides. acs.orgyoutube.com

The reaction between a 1,3-dipole and a dipolarophile is a concerted pericyclic reaction that leads to the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org For instance, the cycloaddition of a nitrone to a trifluoromethylated nitroalkene would yield a trifluoromethyl-substituted isoxazolidine (B1194047) ring. The regioselectivity of these reactions is a key aspect, often leading to a specific isomer. acs.org The use of catalysts can enhance the enantioselectivity of these reactions. rsc.org

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, providing access to novel and complex polycyclic scaffolds. These reactions rely on the strategic placement of reacting functional groups within the molecule.

An example of a relevant intramolecular cyclization is the N-Boc-epoxide cyclization, which can lead to the formation of 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. rsc.org While not directly involving this compound, this demonstrates a pathway where a tethered nucleophile attacks an epoxide, a structure that can be formed from an alkene. Dehydration of this compound followed by epoxidation would provide a suitable substrate for such cyclizations. The regioselectivity of the ring closure (e.g., 5-exo vs. 6-endo) is a critical factor in these reactions. rsc.org

Nucleophilic Addition Reactions of Trifluoromethylated Nitropropenes

The double bond in trifluoromethylated nitropropenes, derived from this compound, is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the trifluoromethyl and nitro groups. This makes them excellent Michael acceptors.

Nucleophilic conjugate addition (Michael addition) to these activated alkenes is a powerful method for carbon-carbon and carbon-heteroatom bond formation. researchgate.net A wide range of nucleophiles, including carbanions (e.g., enolates, Grignard reagents), amines, thiols, and alkoxides, can add to the β-carbon atom relative to the nitro group.

The resulting products are highly functionalized nitroalkanes that can be further transformed. For example, the nitro group in the Michael adduct can be reduced to an amine or converted into other functional groups, leading to the synthesis of complex molecules with multiple stereocenters. The use of chiral catalysts can render these Michael additions enantioselective. researchgate.net

Structure Activity Relationships and Medicinal Chemistry Applications of 1,1,1 Trifluoro 3 Nitropropan 2 Ol Derivatives

Design and Synthesis of Biologically Active Analogues Based on the 1,1,1-Trifluoro-3-nitropropan-2-ol Scaffold

The synthesis of derivatives from the this compound core often begins with the Henry reaction, an aldol-type addition of a nitroalkane to a carbonyl compound. nih.gov In this case, nitromethane (B149229) is added to trifluoroacetaldehyde. This foundational reaction sets the stage for a variety of modifications to generate a library of analogues with diverse biological activities. The electron-withdrawing nature of the trifluoromethyl group makes fluoral and trifluoromethyl ketones highly suitable partners for nitroalkanes in this reaction. nih.gov

A significant application of the this compound scaffold is its conversion to trifluoromethylated β-amino alcohols. These amino alcohols are crucial building blocks in the synthesis of numerous pharmaceuticals. nih.gov The reduction of the nitro group in this compound yields the corresponding amino alcohol, 1,1,1-trifluoro-3-aminopropan-2-ol. This transformation is a key step, as β-amino alcohols are known to exhibit significant biological activities. nih.gov

The introduction of fluorine-containing groups can lead to increased membrane permeability and resistance to biodegradation compared to their non-fluorinated counterparts. mdpi.com Chiral α-trifluoromethyl-β-amino alcohols have been shown to enhance the stereoselectivity of certain chemical reactions, which is a valuable attribute in the synthesis of enantiomerically pure drugs. mdpi.com For instance, monoterpene-based trifluoromethylated β-amino alcohols have been synthesized and their structures confirmed, highlighting the feasibility of creating complex chiral molecules from this scaffold. researchgate.net

The synthesis of these amino alcohols can be achieved through various routes. One common method involves the reduction of β-nitro alcohols, which are the direct products of the Henry reaction. nih.gov Another approach is the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to β-keto-benzyl-O-oximes, followed by reduction to yield α-trifluoromethyl-β-amino alcohols. mdpi.comresearchgate.net

Table 1: Synthesis of Trifluoromethylated Amino Alcohols

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| β-Keto-benzyl-O-oximes based on (+)-nopinone, (−)-verbanone and (+)-camphoroquinone | 1. TMSCF3, CsF, THF, 4 °C → rt, 4 h2. TBAF·3H2O, THF, rt, 30 min3. LiAlH4 | Monoterpene trifluoromethylated α-trifluoromethyl-β-amino alcohols | 82-88 | mdpi.comresearchgate.net |

| Racemic epoxide | Enantiopure dimethylaluminium (R)-α-methylbenzylamide | N-benzylated amino alcohols | 1:1 mixture of diastereoisomers | nih.gov |

Derivatives of trifluoromethyl ketones, which can be conceptually related to the this compound scaffold, have been investigated as potent inhibitors of esterolytic enzymes. nih.govscispace.com The trifluoromethyl ketone group is a key pharmacophore that acts as a transition-state mimic for the hydrolysis of esters. nih.gov A series of (alkylthio)trifluoropropanones bearing heterocyclic moieties were synthesized and evaluated for their inhibitory activity against several hydrolytic enzymes, including insect juvenile hormone esterase (JHE), acetylcholinesterase (AChE), lipase, and α-chymotrypsin. nih.govscispace.com

The inhibitory potency, measured by the I50 value, varied significantly depending on the heterocyclic substituent and the target enzyme. For example, 3-(2-Pyridylthio)-1,1,1-trifluoro-2-propanone was found to be a particularly potent inhibitor of JHE with an I50 of 98 nM. nih.gov X-ray crystallographic studies revealed that this potent inhibitor exists in a hydrated, gem-diol form, stabilized by an intramolecular hydrogen bond. nih.govscispace.com This structural feature is believed to contribute to its strong inhibitory activity by mimicking the tetrahedral transition state of ester hydrolysis. In contrast, a less potent isomer, 3-(4-pyridylthio)-1,1,1-trifluoro-2-propanone, also exists in a hydrated form but lacks the intramolecular hydrogen bond. nih.gov

The inhibition of AChE by these compounds was generally in the micromolar range, with derivatives containing imidazolyl, triazolyl, and pyrimidyl groups showing the highest activity. nih.gov The differential selectivity of these inhibitors is thought to be related to the bond distances between the nitrogen atom in the heterocycle and the carbonyl group, which influences how well the inhibitor fits into the enzyme's active site. nih.govscispace.com

Table 2: Inhibition of Esterolytic Enzymes by Trifluoromethyl Ketone Derivatives

| Enzyme | Inhibitor Class | I50 Range | Most Potent Inhibitor Example | Reference |

|---|---|---|---|---|

| Juvenile Hormone Esterase (JHE) | Heterocyclic (alkylthio)trifluoropropanones | 10⁻³ to 10⁻⁷ M | 3-(2-Pyridylthio)-1,1,1-trifluoro-2-propanone (98 nM) | nih.gov |

| Acetylcholinesterase (AChE) | Heterocyclic (alkylthio)trifluoropropanones | Micromolar | Imidazolyl, triazolyl, and pyrimidyl derivatives | nih.gov |

| Lipase (LP) | Heterocyclic (alkylthio)trifluoropropanones | Moderate to weak inhibition | - | nih.govscispace.com |

The this compound scaffold serves as a valuable precursor for the synthesis of more complex drug adducts and therapeutic agents. researchgate.netnih.gov The reactivity of the nitro group allows for its transformation into a variety of other functional groups, thereby enabling the construction of diverse molecular architectures. For example, the reduction of the nitro group to an amine, as previously discussed, is a gateway to a wide range of amino-functionalized compounds. nih.gov

Furthermore, the hydroxyl group can be a point of modification. Deoxytrifluoromethylation of alcohols is a recently developed method that allows for the direct conversion of a hydroxyl group to a trifluoromethyl group. nih.gov This reaction, mediated by copper metallaphotoredox catalysis, can be applied to a wide range of primary and secondary alcohols, including those with complex structures. nih.gov This transformation could potentially be applied to derivatives of this compound to introduce additional trifluoromethyl groups, which may further enhance the pharmacological properties of the resulting molecules.

The synthesis of nitrofluoroquinolone derivatives, which have shown antimicrobial properties, demonstrates another application of nitro-containing scaffolds in drug design. mdpi.com Although not directly derived from this compound, this work highlights the utility of the nitro group in the development of new anti-infective agents.

Mechanistic Insights into Biological Interactions and Target Binding of Fluorinated Nitropropanol Derivatives

Understanding the molecular mechanisms by which fluorinated nitropropanol derivatives exert their biological effects is crucial for rational drug design. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, which in turn affects its interactions with biological targets.

For trifluoromethyl ketone inhibitors of esterolytic enzymes, the mechanism of action is believed to involve the formation of a stable, covalent adduct with a serine residue in the active site of the enzyme. nih.gov The electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by the hydroxyl group of the active site serine, forming a tetrahedral hemiketal intermediate. The high stability of this intermediate, which mimics the transition state of ester hydrolysis, is attributed to the strong electron-withdrawing nature of the trifluoromethyl group. nih.govscispace.com X-ray crystallography studies have provided indirect evidence for this transition-state mimicry. nih.gov

The influence of fluorine on the metabolic profile of molecules is also a key consideration. The introduction of fluorine can block sites of oxidative metabolism, leading to increased metabolic stability. researchgate.net However, the reactivity of fluorinated intermediates can also lead to the formation of potentially reactive metabolites. A deeper understanding of how fluorine substituents influence metabolic pathways is essential for designing safer and more effective drugs. researchgate.net

Recent advancements in computational chemistry, such as density functional theory (DFT), are providing valuable insights into the mechanisms of fluorination reactions and the properties of fluorinated molecules. nih.gov These computational approaches can help to predict the reactivity and biological activity of new derivatives, thereby guiding synthetic efforts.

Advanced Characterization and Spectroscopic Analysis in the Research of 1,1,1 Trifluoro 3 Nitropropan 2 Ol

Elucidation of Molecular Structure and Stereochemistry via Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for the detailed structural and stereochemical analysis of 1,1,1-trifluoro-3-nitropropan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of its atoms. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for a complete assignment of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The hydrogen on the carbon bearing the hydroxyl group (CH-OH) is expected to show a characteristic chemical shift, influenced by the adjacent electron-withdrawing trifluoromethyl and nitro groups. The protons of the methylene (B1212753) group (CH₂) adjacent to the nitro group will also have a distinct signal. The coupling between these protons provides valuable information about the connectivity of the carbon backbone. For instance, in a related compound, 1,1,1-trifluoro-2-propanol, the methine proton (CH) appears as a multiplet. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon attached to the three fluorine atoms (CF₃), the carbon bonded to the hydroxyl group (CH-OH), and the methylene carbon attached to the nitro group (CH₂-NO₂) will each exhibit a distinct resonance. The chemical shifts are significantly influenced by the electronegativity of the attached functional groups. For example, the carbon of the CF₃ group in similar structures shows a characteristic quartet in proton-coupled spectra due to coupling with the fluorine atoms. chemicalbook.comchemicalbook.com

¹⁹F NMR Spectroscopy: Due to the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly powerful tool. wikipedia.org Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it excellent for detecting fluorine-containing compounds. wikipedia.orghuji.ac.il The ¹⁹F NMR spectrum of this compound would be expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group, though coupling to the vicinal proton on the adjacent carbon may result in a doublet. The chemical shift of this signal provides a clear indication of the electronic environment of the trifluoromethyl group. wikipedia.orgcolorado.edu

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~4.5 | Multiplet | J(H,H), J(H,F) | CH-OH |

| ¹H | ~4.8 | Multiplet | J(H,H) | CH₂-NO₂ |

| ¹³C | ~123 | Quartet | J(C,F) | CF₃ |

| ¹³C | ~70 | Multiplet | J(C,F), J(C,H) | CH-OH |

| ¹³C | ~75 | Triplet | J(C,H) | CH₂-NO₂ |

| ¹⁹F | ~-77 | Doublet | J(F,H) | CF₃ |

X-ray Diffraction Studies for Solid-State Conformation and Absolute Stereochemistry

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating these enantiomers and determining the enantiomeric purity of a sample. nih.govsigmaaldrich.com

This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govsigmaaldrich.com The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. vt.edu By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of a sample can be accurately quantified. This is particularly important in fields like medicinal chemistry, where the different enantiomers of a chiral drug can have vastly different biological activities.

Interactive Data Table: Example of Chiral HPLC Separation Parameters

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | t₁ |

| Retention Time (Enantiomer 2) | t₂ |

UV/VIS and Circular Dichroism (CD) Spectroscopy for Photophysical Properties and Chiroptical Analysis

Circular Dichroism (CD) Spectroscopy: For a chiral molecule, Circular Dichroism (CD) spectroscopy is a powerful technique for studying its stereochemistry in solution. CD measures the differential absorption of left and right circularly polarized light. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the conformation of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known stereochemistry.

Chromatographic Separation and Purification Methodologies for Complex Reaction Mixtures

The synthesis of this compound often results in a complex mixture containing the desired product, unreacted starting materials, byproducts, and stereoisomers. Chromatographic techniques are essential for the separation and purification of the target compound from this mixture. chemicalbook.comnih.govnih.gov

Column Chromatography: Gravity column chromatography or flash chromatography using silica (B1680970) gel is a standard method for the purification of organic compounds. By choosing an appropriate solvent system (eluent), the components of the reaction mixture can be separated based on their differing polarities. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). chemicalbook.com

Gas Chromatography (GC): For volatile compounds, Gas Chromatography can be an effective separation technique. The choice of the stationary phase in the GC column is crucial for achieving separation. In the context of chiral compounds, chiral GC columns can be used to separate enantiomers.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or for obtaining highly pure samples, preparative HPLC is often employed. This technique offers higher resolution than standard column chromatography. For the separation of the enantiomers of this compound on a larger scale, preparative chiral HPLC would be the method of choice. nih.gov

Interactive Data Table: Comparison of Purification Techniques

| Technique | Principle | Application for this compound |

| Column Chromatography | Adsorption/Partition on a stationary phase (e.g., silica gel) | Primary purification from reaction byproducts. |

| Gas Chromatography | Partitioning between a mobile gas phase and a stationary liquid or solid phase | Separation of volatile components; enantiomeric separation with a chiral column. |

| Preparative HPLC | High-resolution liquid chromatography on a larger scale | Final purification to high purity; enantiomeric separation. |

Computational Chemistry and Theoretical Studies of 1,1,1 Trifluoro 3 Nitropropan 2 Ol

Quantum Chemical Calculations for Reaction Mechanisms and Energetic Pathways

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms and the energetic landscapes of chemical processes involving 1,1,1-Trifluoro-3-nitropropan-2-ol. By solving the Schrödinger equation for the molecular system, researchers can obtain fundamental information about the electronic structure, which in turn dictates the molecule's reactivity.

These calculations can map out the potential energy surface for a given reaction, identifying transition states, intermediates, and the associated activation energies. This allows for a detailed understanding of the reaction kinetics and thermodynamics. For instance, the decomposition pathways of this compound under various conditions can be modeled to predict the most likely products and the energy barriers for their formation.

Table 1: Hypothetical Calculated Energetic Data for a Reaction of this compound

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | 25.4 |

| Enthalpy of Reaction (ΔH) | -15.2 |

This table is illustrative and represents the type of data that would be generated from quantum chemical calculations.

Molecular Modeling and Docking Studies for Predictive Biological Activity

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction of a small molecule like this compound with a biological target, typically a protein or enzyme. These methods are central to the field of drug discovery and toxicology.

The process begins with the generation of a three-dimensional model of this compound. This model is then "docked" into the active site of a target protein, and scoring functions are used to predict the binding affinity and the most favorable binding pose. The results can provide insights into the potential biological activity of the compound. For example, docking studies could be employed to investigate the inhibitory potential of this compound against a specific enzyme by predicting how strongly it binds to the enzyme's active site.

Table 2: Illustrative Docking Study Results for this compound with a Hypothetical Enzyme

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | TYR-84, SER-122, PHE-290 |

This table is for illustrative purposes to show the data obtained from molecular docking studies.

Implicit Solvation Models and Analysis of Solvent Effects on Chemical Processes

The solvent environment can significantly influence the behavior of a molecule, affecting its conformation, reactivity, and spectroscopic properties. Implicit solvation models are a computationally efficient way to account for these solvent effects.

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than explicitly representing individual solvent molecules. This continuum approach allows for the calculation of the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to the solvent. By performing these calculations in different solvents, one can predict how the properties and reactivity of this compound would change in various environments.

Table 3: Hypothetical Solvation Free Energies for this compound in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Water | 78.4 | -9.5 |

| Ethanol | 24.5 | -7.2 |

This illustrative table demonstrates the kind of data generated from implicit solvation model calculations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Fluorinated Nitrocompounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to develop models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mst.dknih.gov These models are built upon the principle that the activity or property of a chemical is a function of its molecular structure. mst.dk

For fluorinated nitrocompounds like this compound, QSAR models can be developed to predict their potential toxicity or other biological effects based on a set of known data for structurally similar compounds. QSPR models, on the other hand, can be used to predict physical properties such as boiling point, vapor pressure, or water solubility. These models are highly valuable for screening new compounds and prioritizing them for further experimental testing.

Table 4: Example of a Simple QSAR Model Equation

Where C is the concentration required for a biological effect, LogP is the octanol-water partition coefficient, and LUMO is the energy of the Lowest Unoccupied Molecular Orbital. This equation is a hypothetical example of a QSAR model.

Q & A

Q. What are the optimal synthetic routes for preparing 1,1,1-Trifluoro-3-nitropropan-2-ol in laboratory settings?

Methodological Answer: The synthesis typically involves nitro-functionalization of a trifluoromethylated propanol precursor. A stepwise approach includes:

- Step 1: Start with 1,1,1-trifluoropropan-2-one (trifluoroacetone) as the base structure.

- Step 2: Introduce the nitro group via nitration under controlled conditions (e.g., nitric acid/sulfuric acid system at 0–5°C to minimize side reactions).

- Step 3: Reduce the resulting nitro compound selectively using catalytic hydrogenation (e.g., Pd/C in ethanol) to yield the propanol derivative.

Key Considerations: Monitor reaction progress via TLC or in situ FTIR to detect intermediate formation. Ensure proper quenching of nitration reagents to avoid exothermic decomposition .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use NMR to confirm trifluoromethyl group integrity (δ ≈ -70 to -80 ppm) and NMR to identify the nitropropanol backbone.

- Mass Spectrometry (HRMS): Validate molecular weight (expected m/z for : 177.02) and fragmentation patterns.

- Infrared Spectroscopy: Detect characteristic NO stretching vibrations (~1520 cm) and hydroxyl groups (~3300 cm).

Cross-Validation: Compare spectral data with structurally related compounds, such as 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or photodegradation.

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor purity.

- Handling Precautions: Use anhydrous solvents during reactions to avoid nitro group hydrolysis. Reference protocols for similar fluorinated alcohols, such as hexafluoroisopropanol, which emphasize moisture-sensitive handling .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro group and hydroxyl oxygen are likely reactive centers.

- Transition State Analysis: Model reaction pathways (e.g., esterification or alkylation) to compare activation energies for different regioisomers.

- Case Study: Compare with 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, where computational studies revealed steric hindrance effects from the trifluoromethyl group .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Correlation: Combine -DEPT NMR with HSQC to assign carbon environments when nitro-proton coupling complicates NMR.

- Isotopic Labeling: Synthesize -labeled analogs to confirm nitro group assignments in mass spectra.

- Contradiction Example: If NMR shifts deviate from expected ranges (e.g., due to hydrogen bonding), use variable-temperature NMR to assess dynamic effects .

Q. What mechanistic insights explain the reduction of the nitro group in fluorinated propanols?

Methodological Answer:

- Catalytic Hydrogenation: Investigate Pd/C or Raney Ni catalysts in aprotic solvents (e.g., THF) to avoid over-reduction to amines. Monitor intermediates (e.g., hydroxylamines) via LC-MS.

- Electrochemical Reduction: Use cyclic voltammetry to determine reduction potentials. Fluorinated groups may lower the LUMO energy, facilitating electron transfer.

- Comparative Analysis: Reference studies on 3-fluoro-4-nitrophenol, where nitro reduction kinetics were influenced by fluorine’s electron-withdrawing effects .

Q. How do fluorinated substituents influence biological interactions in related compounds?

Methodological Answer:

- Lipophilicity Studies: Measure logP values to assess how trifluoromethyl groups enhance membrane permeability.

- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms to evaluate metabolic stability. Fluorinated analogs of 3-amino-3-(4-fluorophenyl)propan-1-ol showed prolonged half-lives due to reduced oxidative metabolism.

- Structural Biology: Use X-ray crystallography or molecular docking to map interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.